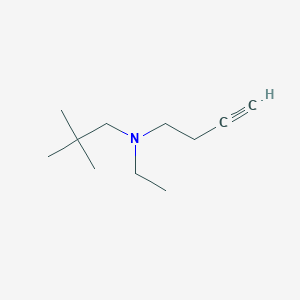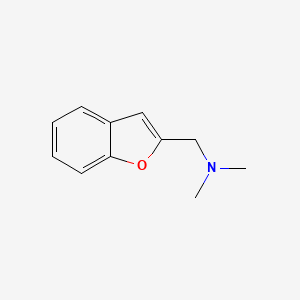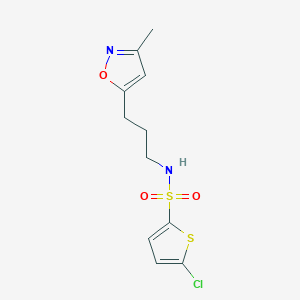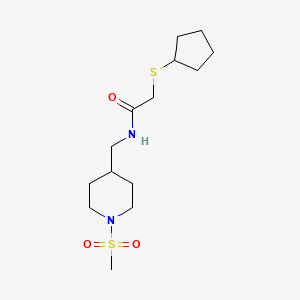
2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyclopentylthio, piperidinyl, and methylsulfonyl groups would likely influence its three-dimensional structure and potentially its chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be influenced by its functional groups. For example, the sulfur atom in the cyclopentylthio group might be susceptible to oxidation, and the nitrogen atom in the piperidinyl group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. These properties could be determined experimentally or predicted using computational chemistry methods .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Applications
A significant area of research involves the synthesis of compounds for enzyme inhibition. For instance, derivatives synthesized through conventional and microwave-assisted protocols demonstrated potential inhibition against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). One compound exhibited notable activity against these enzymes, indicating the potential of similar structures for therapeutic applications in conditions where enzyme inhibition is beneficial (Virk et al., 2018). Similarly, another study synthesized derivatives targeting AChE and BChE, and lipoxygenase (LOX) enzymes, highlighting the broad spectrum of enzyme targets that such compounds can influence (Khalid et al., 2014).
Antibacterial Applications
The antibacterial potential of N-substituted acetamide derivatives has also been explored, with certain compounds showing moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains. This suggests the promise of acetamide derivatives, including those similar to 2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide, in developing new antibacterial agents (Iqbal et al., 2017).
Antitumor and Anticancer Applications
Research into the antitumor activity of related compounds has yielded promising results. For example, certain novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have shown inhibitory effects on various cell lines, with specific derivatives demonstrating comparable efficacy to established chemotherapy drugs. This indicates the potential for developing anticancer drugs from similarly structured compounds (Albratty et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further studies to better understand its properties and potential applications. This could include experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and biological studies to investigate its potential as a drug .
Eigenschaften
IUPAC Name |
2-cyclopentylsulfanyl-N-[(1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3S2/c1-21(18,19)16-8-6-12(7-9-16)10-15-14(17)11-20-13-4-2-3-5-13/h12-13H,2-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKHOAPPUORDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

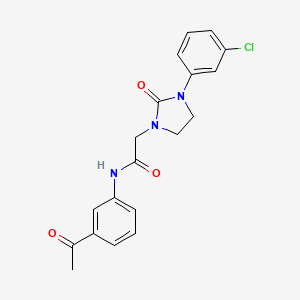
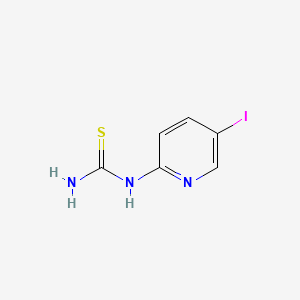
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2689997.png)
![1-{[1-(Furan-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2689998.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)butanamide](/img/structure/B2690000.png)


amino}propanoic acid](/img/structure/B2690003.png)
![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)
![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)
